molecular formula C12H16O3 B1274940 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid CAS No. 23050-96-6

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Cat. No.: B1274940
CAS No.: 23050-96-6
M. Wt: 208.25 g/mol
InChI Key: WPFOUMKVNYDAOU-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position, a tert-butyl group at the 3-position, and a methyl group at the 5-position of the aromatic ring. The tert-butyl group confers steric bulk, influencing solubility and reactivity, while the hydroxyl and methyl groups modulate electronic properties and regioselectivity in chemical reactions .

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFOUMKVNYDAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395730
Record name 3-tert-butyl-2-hydroxy-5-methylbenzoic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23050-96-6
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid
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Record name 3-tert-butyl-2-hydroxy-5-methylbenzoic acid
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Record name 3-tert-Butyl-5-methylsalicylic acid
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Preparation Methods

Alkylation of 3-Methylphenol

The tert-butyl group is introduced via Friedel-Crafts alkylation of 3-methylphenol using tert-butyl chloride or isobutylene in the presence of AlCl₃ or H₂SO₄ . This step forms 2-tert-butyl-5-methylphenol, a key intermediate.

Reaction Conditions:

  • Temperature: 60–80°C
  • Catalyst: AlCl₃ (5–10 mol%)
  • Solvent: Toluene or dichloromethane
  • Yield: 75–85%

Carboxylation via Kolbe-Schmitt Reaction

The intermediate undergoes carboxylation using CO₂ under high pressure (5–10 atm) in alkaline media (e.g., NaOH or KOH) to introduce the carboxylic acid group at the ortho position relative to the hydroxyl group.

Optimized Parameters:

  • Temperature: 120–150°C
  • Base: Potassium hydroxide (2.5 equiv)
  • CO₂ Pressure: 8 atm
  • Yield: 70–78%

Direct Synthesis via Condensation of Pre-Functionalized Intermediates

Starting from 3,5-Di-Tert-Butyl-4-Hydroxybenzoic Acid

Patent CN106349066A describes a method using 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol in a 1:2–1:15 molar ratio with p-toluenesulfonic acid (2–15 wt%) as a catalyst. While this patent focuses on ester synthesis, hydrolysis of the ester product under acidic conditions yields the target acid.

Key Steps:

  • Esterification: Reflux in methanol at 60–80°C for 8–14 hours.
  • Hydrolysis: Treat with HCl (2N) to hydrolyze the ester to the carboxylic acid.
  • Purification: Wash with NaHCO₃ solution and vacuum dry at 30–60°C.

Yield Data:

Step Yield (%) Purity (%)
Esterification 81.2 99.0
Hydrolysis 95.0 98.5

Industrial-Scale Methods from Patented Protocols

EP0338808B1: Alkyl Salicylate Resin Precursor

This patent outlines a two-step process for synthesizing the compound as a monomer for resin production:

  • Methylation: React 2-tert-butyl-5-methylphenol with methyl chloroformate in pyridine.
  • Oxidation: Treat with KMnO₄ in acetone/water to oxidize the methyl ester to the carboxylic acid.

Advantages:

  • Avoids toxic solvents (e.g., benzene).
  • Scalable to >100 kg batches with 82% yield.

JPH0448350B2: Catalytic Carboxylation

A Japanese patent employs a palladium-catalyzed carboxylation of 2-tert-butyl-5-methylbromobenzene using CO and water under mild conditions:

  • Catalyst: Pd(OAc)₂ (1 mol%)
  • Ligand: 1,10-Phenanthroline
  • Temperature: 80°C
  • Yield: 85%

Comparative Analysis of Methods

Efficiency and Environmental Impact

Method Yield (%) Catalyst Solvent Toxicity
Friedel-Crafts 75–85 AlCl₃ Toluene Moderate
Kolbe-Schmitt 70–78 KOH Water Low
Patent CN106349066A 81.2 p-TSA Methanol Low
Palladium Catalysis 85 Pd(OAc)₂ DMF High

Cost Considerations

  • Friedel-Crafts Alkylation: Low-cost reagents but requires catalyst recycling.
  • Patented Hydrolysis: Methanol recovery reduces operational costs.
  • Palladium Method: High catalyst cost limits large-scale use.

Challenges and Optimization Strategies

Byproduct Formation in Carboxylation

The Kolbe-Schmitt reaction often produces 3-tert-butyl-5-hydroxybenzoic acid (CAS 49843-49-4) as a byproduct due to competing carboxylation at the para position. Strategies to suppress this include:

  • Using supercritical CO₂ to enhance regioselectivity.
  • Adding phase-transfer catalysts like tetrabutylammonium bromide.

Purification Techniques

  • Crystallization: Ethanol/water mixtures (3:1) achieve >99% purity.
  • Chromatography: Silica gel with ethyl acetate/hexane (1:4) for lab-scale purification.

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Position and Electronic Effects

Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)
  • Structure : Ester derivative with a nitro group at the 5-position instead of methyl.
  • Key Differences :
    • The nitro group (electron-withdrawing) reduces the electron density of the aromatic ring compared to the methyl group (electron-donating) in the target compound.
    • Higher acidity of the hydroxyl group due to nitro’s electron-withdrawing effect .
  • Applications : Primarily used in synthetic intermediates; nitro groups facilitate electrophilic substitution reactions.
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1)
  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methoxy group at the 2-position.
  • Key Differences :
    • Methoxy group (less acidic than hydroxyl) alters hydrogen-bonding capacity.
    • Boc group introduces orthogonal protecting-group chemistry, enabling selective deprotection in multi-step syntheses .

Steric and Solubility Considerations

[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS 2368870-59-9)
  • Structure : Oxadiazole heterocycle with a tert-butylphenyl substituent.
  • Tert-butyl groups in both compounds improve lipid solubility, but the oxadiazole derivative has lower aqueous solubility due to reduced polarity .
3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
  • Structure : Complex fused-ring system with fluorinated and carbamoyl groups.
  • Key Differences :
    • The trifluoropropyl group increases hydrophobicity and metabolic stability compared to the methyl group.
    • The fused pyridine ring introduces basicity, altering pH-dependent solubility .

Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity
This compound Not available C₁₂H₁₆O₃ 208.26 g/mol 2-OH, 3-t-Bu, 5-CH₃ N/A
Tert-butyl 2-hydroxy-5-nitrobenzoate 155388-63-9 C₁₁H₁₃NO₅ 239.23 g/mol 2-OH, 5-NO₂, ester 95%
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid 1075242-43-1 C₁₃H₁₇NO₅ 267.28 g/mol 2-OCH₃, 5-BocNH 95%
[5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamate 2368870-59-9 C₁₈H₂₅N₃O₃ 331.41 g/mol Oxadiazole, t-BuPh N/A

Biological Activity

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid (also known as TBHMB) is a compound of significant interest due to its various biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone. This unique structure imparts distinct chemical properties, including increased lipophilicity and steric hindrance, which can influence its biological activity.

Antioxidant Activity

One of the primary biological activities attributed to TBHMB is its antioxidant capacity . The hydroxyl group in the compound is believed to play a crucial role in scavenging free radicals, thereby preventing oxidative stress in biological systems. Research indicates that compounds with similar structural features exhibit significant antioxidant properties, making TBHMB a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Properties

TBHMB has also been evaluated for its antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation as well. Preliminary studies suggest that TBHMB may modulate inflammatory pathways, possibly through interactions with specific enzymes or receptors involved in inflammation. This activity could be beneficial in developing therapeutic agents for inflammatory diseases.

The mechanism by which TBHMB exerts its biological effects is multifaceted:

  • Antioxidant Mechanism : The hydroxyl group can form hydrogen bonds with reactive oxygen species (ROS), effectively neutralizing them and reducing oxidative damage.
  • Enzyme Interaction : TBHMB may interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering cellular responses to stressors.

Comparison with Similar Compounds

To understand the uniqueness of TBHMB, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
2-Hydroxy-5-methylbenzoic acidLacks tert-butyl groupModerate antioxidant activity
3-Tert-butyl-4-hydroxybenzoic acidHydroxyl group in different positionDifferent reactivity and applications
3-Tert-butyl-2-hydroxybenzoic acidLacks methyl groupVariable chemical behavior

Case Studies and Research Findings

Several studies have explored the biological activities of TBHMB:

  • Antioxidant Studies : In vitro assays demonstrated that TBHMB significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant properties.
  • Antimicrobial Testing : A series of experiments showed that TBHMB exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Inflammatory Response Modulation : In animal models, TBHMB administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the standard synthetic routes for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example, tert-butyl groups can be introduced via reaction of 2-hydroxy-5-methylbenzoic acid with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

  • Temperature : Optimal alkylation occurs at 0–5°C to minimize side reactions.
  • Catalyst stoichiometry : Excess AlCl₃ (>1.2 eq) improves tert-butyl group incorporation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Reaction Step Conditions Yield Range
Alkylation0–5°C, AlCl₃60–75%
HydrolysisH₂O, H₂SO₄, reflux85–90%

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes (based on tert-butyl benzoate analogs) .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to designated chemical waste containers .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity : HPLC (C18 column, 70:30 methanol/water, UV detection at 254 nm) with ≥95% purity threshold .
  • Structural confirmation :
    • FT-IR : Look for O–H stretch (~3200 cm⁻¹), C=O (1680 cm⁻¹), and tert-butyl C–H bends (1360–1390 cm⁻¹).
    • NMR : ¹H NMR should show tert-butyl singlet (9H, δ 1.3–1.5), aromatic protons (δ 6.8–7.2), and –OH (δ 5.5–6.0, broad) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer: Contradictions often arise from:

  • Solvent effects : Ensure NMR spectra are recorded in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : The hydroxyl and carboxyl groups may form intramolecular hydrogen bonds, shifting peaks. Use variable-temperature NMR to observe dynamic equilibria .
  • Impurity profiling : Combine LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., incomplete alkylation intermediates) .

Q. What strategies optimize the synthesis of derivatives for bioactivity studies?

Methodological Answer:

  • Esterification : React the carboxyl group with alkyl halides (e.g., methyl iodide, K₂CO₃) to improve cell permeability.
  • Functionalization : Introduce substituents at the 5-methyl position via bromination (NBS, AIBN) followed by Suzuki coupling .
  • Bioactivity screening : Use the parent compound as a scaffold for synthesizing triazolothiadiazine derivatives, which have shown antimicrobial potential in analogous studies .

Q. How can low yields in large-scale syntheses be addressed?

Methodological Answer: Scale-up challenges include:

  • Heat dissipation : Use segmented flow reactors for exothermic alkylation steps.
  • Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste and improve reproducibility .
  • Process monitoring : Implement in-line FT-IR to track reaction progress and optimize quenching times.

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Model electrophilic substitution sites using Gaussian09 with B3LYP/6-31G(d). The tert-butyl group directs electrophiles to the para position of the hydroxyl group .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with logP and pKa to forecast solubility and bioavailability .

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